molecular formula C14H22BNO2 B14058713 2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine

2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine

Cat. No.: B14058713
M. Wt: 247.14 g/mol
InChI Key: ZWWOFGQJWRTEGH-UHFFFAOYSA-N
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Description

2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine is an organic compound with the chemical formula C12H17BO2This compound is a boronic ester, which is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine typically involves the borylation of benzylic C-H bonds in alkylbenzenes using a palladium catalyst. This process forms pinacol benzyl boronate . Another method involves the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form phenylboronic acid.

    Reduction: It can be reduced to form phenylborane.

    Substitution: It participates in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.

Major Products

    Oxidation: Phenylboronic acid.

    Reduction: Phenylborane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine involves its ability to form stable complexes with transition metals. This property is exploited in catalytic processes, where the compound acts as a ligand, facilitating the formation of carbon-carbon bonds. The boronic ester group plays a crucial role in these reactions by stabilizing the transition state and enhancing the reactivity of the substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine is unique due to its specific structure, which provides distinct reactivity and stability. Its ability to form stable complexes with transition metals makes it particularly valuable in catalytic processes. Additionally, its use in the synthesis of complex organic molecules highlights its versatility and importance in various fields of research and industry.

Properties

Molecular Formula

C14H22BNO2

Molecular Weight

247.14 g/mol

IUPAC Name

2-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine

InChI

InChI=1S/C14H22BNO2/c1-13(2)14(3,4)18-15(17-13)12(16)10-11-8-6-5-7-9-11/h5-9,12H,10,16H2,1-4H3

InChI Key

ZWWOFGQJWRTEGH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CC2=CC=CC=C2)N

Origin of Product

United States

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